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Compound of Interest

Compound Name: PQR620

Cat. No.: B8181751 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

Selectivity of PQR620.

This guide provides a detailed comparison of the kinase selectivity profile of PQR620, a potent

and selective dual mTORC1/mTORC2 inhibitor, against the phosphoinositide 3-kinase (PI3K)

family. The data presented herein, supported by experimental methodologies, demonstrates

the significant and functionally relevant selectivity of PQR620 for the mechanistic target of

rapamycin (mTOR) over all Class I PI3K isoforms.

Quantitative Selectivity Profile
PQR620 was designed to optimize mTOR inhibition while minimizing interaction with the

closely related PI3K kinases.[1] Biochemical assays have quantified this selectivity, revealing a

significant therapeutic window. The inhibitory constants (Ki or Kd) clearly illustrate PQR620's

preference for mTOR.
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Kinase Target PQR620 Kd (nM) PQR620 Ki (nM)
Fold Selectivity
(mTOR vs. PI3K)

mTOR 0.8 10.8[2] -

PI3Kα (PIK3CA) 2,800 N/A ~3,500x[2]

PI3Kβ (PIK3CB) >10,000 N/A >12,500x[2]

PI3Kγ (PIK3CG) >10,000 N/A >12,500x[2]

PI3Kδ (PIK3CD) 3,000 N/A ~3,750x[2]

N/A: Not available. Fold selectivity is calculated based on the ratio of Kd values (PI3K/mTOR).

One study highlighted a 389-fold selectivity for mTOR over PI3Kα based on Ki values.[2]

Further characterization using KINOMEscan technology confirmed PQR620's remarkable

selectivity, showing it to be approximately 3700-fold more potent for mTOR compared to Class I

and Class III PI3K isoforms.[2]

PI3K/mTOR Signaling Pathway Inhibition
PQR620 exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator

of cell growth, proliferation, and survival. As a dual mTORC1/2 inhibitor, it impacts both major

mTOR complexes, leading to the dephosphorylation of downstream effectors like S6 ribosomal

protein (a substrate of S6 kinase, downstream of mTORC1) and Akt at Ser473 (a substrate of

mTORC2). Its high selectivity ensures that these effects are achieved with minimal direct

inhibition of the upstream PI3K isoforms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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